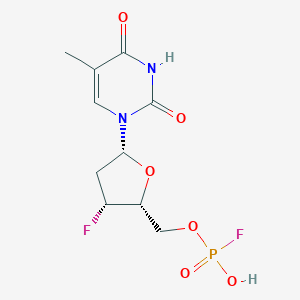

3'-F-Dtfp

Description

3’-Fluoro-deoxythymidine-5’-triphosphate (3’-F-Dtfp) is a fluorinated nucleoside analog characterized by a fluorine atom substitution at the 3’ position of the deoxyribose sugar. This modification enhances its biochemical stability and alters its interaction with enzymatic systems, making it valuable in nucleic acid research, antiviral drug development, and polymerase studies . The fluorine atom’s electronegativity and small atomic radius minimize steric hindrance while improving resistance to enzymatic degradation compared to non-fluorinated analogs.

Properties

CAS No. |

152829-59-9 |

|---|---|

Molecular Formula |

C10H13F2N2O6P |

Molecular Weight |

326.19 g/mol |

IUPAC Name |

fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid |

InChI |

InChI=1S/C10H13F2N2O6P/c1-5-3-14(10(16)13-9(5)15)8-2-6(11)7(20-8)4-19-21(12,17)18/h3,6-8H,2,4H2,1H3,(H,17,18)(H,13,15,16)/t6-,7-,8-/m1/s1 |

InChI Key |

GRVFNODAPVLGHG-BWZBUEFSSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)F)F |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COP(=O)(O)F)F |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)F)F |

Synonyms |

3'-F-dTFP 3'-fluoro-3'-deoxythymidine-5'-fluorophosphate 3'-fluoro-3'-deoxythymidine-5'-phosphorofluoridate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3'-F-Dtfp typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyrimidine ring. Common synthetic routes may include:

Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Pyrimidine Ring Formation: Cyclization reactions involving appropriate precursors to form the pyrimidine ring.

Phosphinic Acid Group Introduction: Incorporation of the phosphinic acid group through reactions with phosphinic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as halides (e.g., NaCl, KBr) and acids (e.g., HCl, HBr) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyrimidine derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3'-F-Dtfp involves its interaction with specific molecular targets and pathways. The compound may:

Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.

Interact with Nucleic Acids: Bind to DNA or RNA, potentially interfering with replication or transcription processes.

Modulate Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1 compares key structural parameters of 3’-F-Dtfp with related fluorinated and non-fluorinated nucleoside analogs.

Key Findings :

- The C-F bond length in 3’-F-Dtfp (1.39 Å, calculated) aligns with gas-phase DFT predictions, whereas solid-phase experimental values for difluoro-hydroxy compounds (e.g., 1.42 Å) show elongation due to crystal-field effects .

- 3’-F-Dtfp’s molecular weight (~490 g/mol) is intermediate between smaller difluoro-hydroxy derivatives (256 g/mol) and bulkier azidomethyl analogs (527 g/mol), influencing solubility and membrane permeability .

Purity and Stability :

- Stability studies for 3’-F-Dtfp analogs (e.g., azidomethyl derivatives) require rigorous impurity profiling, including degradants like de-fluorinated byproducts or hydrolyzed triphosphates .

- Comparative stability data (Table 2):

Analytical Methods :

- NMR and GC-MS (as in ) are critical for validating 3’-F-Dtfp’s purity. For example, NMR analysis of 3’-F-Dtfp would resolve fluorine-proton coupling, whereas GC-MS detects volatile degradants in azidomethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.